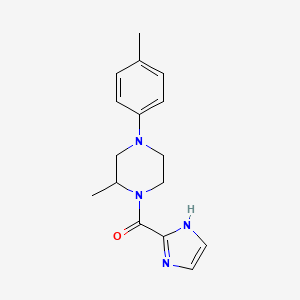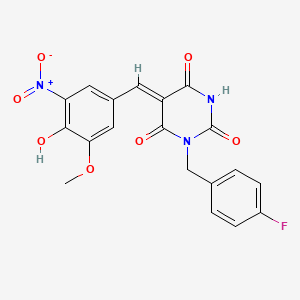
1-(1-adamantyl)-4-(5-methyl-2-furoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-adamantyl)-4-(5-methyl-2-furoyl)piperazine, also known as AMFP, is a synthetic compound that has been widely studied for its potential pharmacological properties. This compound belongs to the class of piperazine derivatives and has a unique structure, which makes it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 1-(1-adamantyl)-4-(5-methyl-2-furoyl)piperazine is not fully understood, but it is believed to modulate the activity of dopamine and serotonin neurotransmitter systems in the brain. By binding to these receptors, 1-(1-adamantyl)-4-(5-methyl-2-furoyl)piperazine may increase the release of dopamine and serotonin, leading to a reduction in anxiety and other psychiatric symptoms.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-adamantyl)-4-(5-methyl-2-furoyl)piperazine has a number of biochemical and physiological effects, including anxiolytic and antipsychotic properties. It has been shown to reduce anxiety-like behaviors in animal models and to improve cognitive function in patients with schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1-adamantyl)-4-(5-methyl-2-furoyl)piperazine in lab experiments is its high potency and selectivity for dopamine and serotonin receptors. However, its complex structure and limited solubility may pose challenges in terms of synthesis and formulation.
Future Directions
There are several potential future directions for research on 1-(1-adamantyl)-4-(5-methyl-2-furoyl)piperazine. One area of interest is the development of more potent and selective derivatives of 1-(1-adamantyl)-4-(5-methyl-2-furoyl)piperazine for the treatment of psychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(1-adamantyl)-4-(5-methyl-2-furoyl)piperazine and to explore its potential therapeutic applications in other areas, such as neurodegenerative diseases and pain management.
Synthesis Methods
The synthesis of 1-(1-adamantyl)-4-(5-methyl-2-furoyl)piperazine involves the reaction of 1-adamantylamine with 5-methyl-2-furoyl chloride in the presence of a base. The reaction yields 1-(1-adamantyl)-4-(5-methyl-2-furoyl)piperazine as a white solid, which can be purified through recrystallization.
Scientific Research Applications
1-(1-adamantyl)-4-(5-methyl-2-furoyl)piperazine has been extensively studied for its potential therapeutic applications, including its use as an antipsychotic and anxiolytic agent. Studies have shown that 1-(1-adamantyl)-4-(5-methyl-2-furoyl)piperazine exhibits potent binding affinity for dopamine D2 and serotonin 5-HT1A receptors, which are involved in the regulation of mood and behavior.
properties
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-14-2-3-18(24-14)19(23)21-4-6-22(7-5-21)20-11-15-8-16(12-20)10-17(9-15)13-20/h2-3,15-17H,4-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVOGUVSQOEAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49826540 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(tetrahydro-2H-pyran-4-yl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5489412.png)
![[5-methyl-3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)isoxazol-4-yl]methanol](/img/structure/B5489420.png)

![2-(methoxymethyl)-7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5489430.png)

![N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}methionine](/img/structure/B5489437.png)
![3-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5489439.png)
![{4-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5489442.png)
![N-cyclopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5489444.png)

![1-[2-(2,3-difluoro-6-methoxyphenyl)-1H-imidazol-1-yl]-3-ethoxypropan-2-ol](/img/structure/B5489451.png)
![(3aR*,5R*,6S*,7aS*)-2-[1-(2-pyrimidinyl)-4-piperidinyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5489456.png)
![1-(3-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}propyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5489467.png)
![1,4,5,7-tetramethyl-6-(1-phenylethyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5489477.png)